molecular formula C17H19N3O4S B194792 Omeprazole sulfone CAS No. 88546-55-8

Omeprazole sulfone

Cat. No.: B194792
CAS No.: 88546-55-8
M. Wt: 361.4 g/mol
InChI Key: IXEQEYRTSRFZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions characterized by excessive gastric acid secretion. This compound is formed through the sulfoxidation of omeprazole by the enzyme cytochrome P450 3A4 .

Mechanism of Action

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapours of Omeprazole sulfone. It is also advised to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Omeprazole sulfone interacts with enzymes such as CYP2C19 and CYP3A4 during its metabolism . The metabolic ratios of 5-hydroxy omeprazole and this compound were found to be lower in the follicular phase compared to the luteal phase, suggesting that the metabolism of omeprazole is low in the follicular phase .

Cellular Effects

This compound, as a metabolite of omeprazole, may share some of the cellular effects of omeprazole. Omeprazole has been shown to have effects on various types of cells and cellular processes . It has been suggested to have anti-inflammatory effects in vitro and in vivo .

Molecular Mechanism

The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This mechanism may also apply to this compound, given its structural similarity to omeprazole.

Temporal Effects in Laboratory Settings

In a study, the pharmacokinetics of omeprazole and its metabolites, including this compound, were evaluated in three phases of the menstrual cycle . The study found that the metabolic ratios of 5-hydroxy omeprazole and this compound were lower in the follicular phase compared to the luteal phase .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, studies on omeprazole, from which this compound is derived, suggest that the effects of the product vary with different dosages .

Metabolic Pathways

This compound is a metabolite of omeprazole, which is metabolized by CYP2C19 and CYP3A4 . The metabolic pathways of omeprazole involve these enzymes, and it’s reasonable to assume that this compound is involved in similar pathways.

Transport and Distribution

After absorption into the systemic circulation, omeprazole, the parent compound of this compound, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . It’s plausible that this compound follows a similar transport and distribution pattern.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given that omeprazole accumulates in the acidic secretory canaliculi of the stomach’s parietal cells , it’s plausible that this compound may also be found in similar subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omeprazole sulfone involves the oxidation of omeprazole thioether. One common method includes dissolving omeprazole thioether in dichloromethane, followed by the addition of metachloroperbenzoic acid. The reaction mixture is then concentrated under reduced pressure. The product is further purified using silica gel column chromatography with ethyl acetate and petroleum ether as eluents .

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as an off-white solid with a yield of approximately 78% .

Chemical Reactions Analysis

Types of Reactions: Omeprazole sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metachloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Rabeprazole: Known for its rapid onset of action compared to omeprazole.

Uniqueness: Omeprazole sulfone is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its sulfone group provides a higher binding affinity to the H+/K+ ATPase enzyme, making it a more potent inhibitor compared to some other proton pump inhibitors .

Properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237116
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88546-55-8
Record name Omeprazole sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88546-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Omeprazole sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole sulfone
Reactant of Route 2
Omeprazole sulfone
Reactant of Route 3
Reactant of Route 3
Omeprazole sulfone
Reactant of Route 4
Reactant of Route 4
Omeprazole sulfone
Reactant of Route 5
Reactant of Route 5
Omeprazole sulfone
Reactant of Route 6
Reactant of Route 6
Omeprazole sulfone
Customer
Q & A

Q1: How is omeprazole sulfone formed in the body?

A1: this compound is generated through the sulfoxidation of omeprazole, primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , , , ] This metabolic pathway represents a significant route of omeprazole elimination alongside the CYP2C19-dependent formation of 5-hydroxyomeprazole. [, ]

Q2: Does the formation of this compound differ between individuals?

A2: Yes, the formation of this compound exhibits interindividual variability influenced by factors like CYP3A4 activity, age, and co-administration of drugs that can induce or inhibit CYP3A4. [, , ] For example, individuals identified as CYP3A4 poor metabolizers tend to display lower levels of this compound compared to extensive metabolizers. [, , ]

Q3: Can this compound itself be further metabolized?

A3: While this compound is considered a major metabolite, studies indicate that it can undergo further metabolism, although the specific pathways and enzymes involved are not fully characterized. [, ]

Q4: How is this compound eliminated from the body?

A5: this compound is primarily eliminated through urine, although a small fraction may also be excreted in feces. [, ]

Q5: Can other drugs affect the formation of this compound?

A6: Yes, several drugs can influence the formation of this compound by either inducing or inhibiting CYP3A4 activity. [, , ] For instance, co-administration with CYP3A4 inducers like rifampicin can increase this compound formation, while inhibitors like ketoconazole can decrease its levels. [, , ]

Q6: Does this compound contribute to drug-drug interactions?

A7: While this compound is a relatively weak inhibitor of CYP2C19 and CYP3A4 compared to omeprazole itself, its contribution to drug-drug interactions shouldn't be entirely disregarded. [] Its presence, particularly at higher concentrations, might augment the inhibitory effects of omeprazole on these enzymes, potentially altering the metabolism of co-administered drugs. []

Q7: What analytical techniques are employed to quantify this compound in biological samples?

A8: Various analytical techniques have been developed and validated for the accurate and sensitive quantification of this compound in biological matrices like plasma, serum, and urine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are commonly employed methods. [, , , , , , , ]

Q8: What are the advantages of using HPLC-MS/MS for this compound analysis?

A9: HPLC-MS/MS offers high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological samples. [, , , ] This technique also allows simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and this compound, providing a comprehensive assessment of omeprazole metabolism. [, , , ]

Q9: Are there any rapid methods for analyzing this compound?

A10: Yes, fast HPLC methods using monolithic columns have been developed, significantly reducing analysis time while maintaining sensitivity and accuracy for this compound quantification. [, ] These methods are particularly useful in high-throughput screening and biotransformation studies. [, ]

Q10: How are analytical methods for this compound validated?

A11: Analytical methods for this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity. [, ] These validation parameters are essential for generating reliable and reproducible data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.